
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone” is a complex organic molecule that contains several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . These include a 1,3,4-oxadiazole ring, a piperazine ring, a trifluoromethyl group, and a methoxyphenyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring, the piperazine ring, the trifluoromethyl group, and the methoxyphenyl group . These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, and the piperazine ring might participate in reactions with acids or bases .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group might increase the compound’s lipophilicity, and the piperazine ring might influence its basicity .
Scientific Research Applications
Crystal Structure and Synthesis
Research has been conducted on novel piperazine derivatives of this compound, emphasizing crystal structure studies, Hirshfeld surface analysis, and DFT calculations. These studies aimed to understand the reactive sites for electrophilic and nucleophilic interactions, contributing to the crystal packing and molecular interactions within the compounds. The piperazine ring typically adopts a chair conformation, indicating specific structural features relevant to chemical synthesis and potential applications in material science or as intermediates in pharmaceutical development (Kumara et al., 2017).
Antimicrobial Activities
The antimicrobial properties of derivatives of this compound have been explored, with some studies focusing on the synthesis of novel triazole derivatives. These derivatives exhibit moderate to good activities against various microorganisms, suggesting potential for the development of new antimicrobial agents (Bektaş et al., 2010).
Antioxidant Activity
The antioxidant capacity of piperazine derivatives of this compound has also been investigated. These compounds have been screened for their ability to scavenge different free radicals, indicating potential therapeutic applications in conditions associated with oxidative stress (Mallesha et al., 2014).
Anticonvulsant Activity
Some derivatives have been synthesized and evaluated for their in vivo anticonvulsant activity. These studies have aimed to establish structure-activity relationships among synthesized compounds, providing insights into their potential use in the treatment of seizure disorders (Harish et al., 2013).
Pharmacological Evaluation
Pharmacological studies have identified certain derivatives as potent σ1 receptor antagonists, suggesting their potential in pain management. These findings highlight the diverse therapeutic areas where compounds with such a chemical structure could be applied (Díaz et al., 2020).
Synthesis Techniques
Efficient synthesis methods for potent PPARpan agonists involving this compound have been described, showcasing its utility in medicinal chemistry for the development of drugs targeting the peroxisome proliferator-activated receptors, which play crucial roles in the regulation of metabolism (Guo et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3/c1-31-18-7-5-15(6-8-18)21-27-26-19(32-21)14-20(30)29-11-9-28(10-12-29)17-4-2-3-16(13-17)22(23,24)25/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXFSJWHPRVQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{6-azaspiro[2.5]octan-1-yl}-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2666377.png)
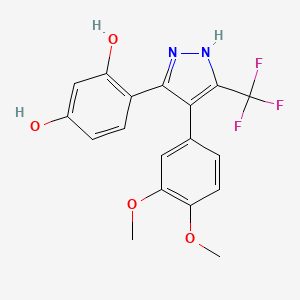
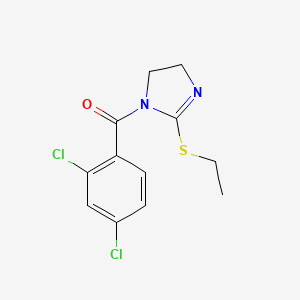
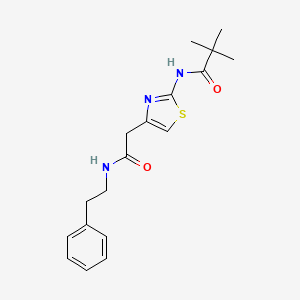
![1-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2666381.png)
![6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2666384.png)

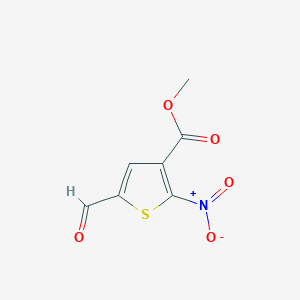
![N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2666387.png)

![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2666390.png)
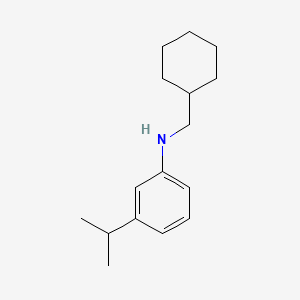
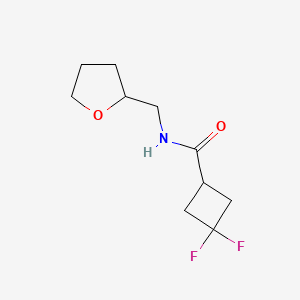
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2666396.png)